molecular formula C12H15N3OS B1269459 5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 669705-46-8

5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1269459
CAS No.: 669705-46-8
M. Wt: 249.33 g/mol
InChI Key: AHIOBQBRBKGXLJ-UHFFFAOYSA-N
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Description

5-[(2,3-Dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

5-[(2,3-Dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Biochemical Analysis

Biochemical Properties

5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects can occur at high doses, including cellular toxicity and organ damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting the overall metabolic flux. For instance, it can inhibit enzymes involved in the synthesis of certain metabolites, leading to altered metabolite levels. These changes can have downstream effects on cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes. This interaction can affect its localization and accumulation within different cellular compartments, influencing its overall efficacy .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interaction with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2,3-dimethylphenol with formaldehyde to form the corresponding phenoxy methyl derivative. This intermediate is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-[(2,3-Dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
  • 5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol
  • 4-Benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-[(2,3-Dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the 2,3-dimethylphenoxy methyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[(2,3-dimethylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-8-5-4-6-10(9(8)2)16-7-11-13-14-12(17)15(11)3/h4-6H,7H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIOBQBRBKGXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=NNC(=S)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360242
Record name 5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669705-46-8
Record name 5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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